molecular formula C11H9BrO4 B597663 5-Bromo-4-carboxymethyl-2-chromanone CAS No. 1334499-95-4

5-Bromo-4-carboxymethyl-2-chromanone

Cat. No.: B597663
CAS No.: 1334499-95-4
M. Wt: 285.093
InChI Key: BATNSUNQCYYYJI-UHFFFAOYSA-N
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Description

5-Bromo-4-carboxymethyl-2-chromanone: is a chemical compound with the molecular formula C11H9BrO4 and a molecular weight of 285.09 g/mol . It is also known by its IUPAC name, (5-bromo-2-oxo-3,4-dihydro-2H-chromen-4-yl)acetic acid . This compound is a derivative of chromanone, a class of compounds known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-carboxymethyl-2-chromanone typically involves the bromination of a chromanone precursor followed by carboxymethylation.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-carboxymethyl-2-chromanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized chromanone derivatives .

Scientific Research Applications

Chemistry: 5-Bromo-4-carboxymethyl-2-chromanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions .

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Chromanone derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating novel compounds with specific properties .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-carboxymethyl-2-chromanone is unique due to the presence of both bromine and carboxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields of research .

Properties

IUPAC Name

2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c12-7-2-1-3-8-11(7)6(4-9(13)14)5-10(15)16-8/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATNSUNQCYYYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC=C2Br)OC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716660
Record name (5-Bromo-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-95-4
Record name (5-Bromo-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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